3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoic acid
Overview
Description
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoic acid and related compounds have been synthesized and analyzed for their structural uniqueness. Kumarasinghe, Hruby, and Nichol (2009) reported on the synthesis of related compounds, emphasizing the regiospecific nature of their synthesis and the essential role of single-crystal X-ray analysis for unambiguous structure determination. These compounds exhibit extensive hydrogen bonding and unusual mixed solvate crystallization, showcasing the complexity and specificity of their molecular structures (Kumarasinghe et al., 2009).
Mechanistic Insights through Chemical Reactions
Pan, Wang, Xia, and Wu (2015) explored the generation of pyrazolo[5,1-a]isoquinolin-1-yl propanoic acids through a silver(I)-catalyzed three-component reaction, highlighting a novel transformation involving cyclization, cycloaddition, and rearrangement steps. This work illustrates the compound's potential as a building block in complex organic synthesis, offering insights into reaction mechanisms and the creation of novel compounds (Pan et al., 2015).
Potential for Biological Activity
The synthesis and evaluation of derivatives of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids and related structures have been linked to potential biological activities. For instance, Ergün et al. (2010) synthesized derivatives and evaluated them for their in vitro cyclooxygenase inhibitory activity, suggesting the compounds' potential in medical applications, particularly in inflammation and pain management (Ergün et al., 2010).
Contributions to Material Science
Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including a derivative similar to this compound. This research demonstrates the compound's relevance in creating modified polymers with increased thermal stability and potential for medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Properties
IUPAC Name |
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-10(15)6-5-9-7-12-13-11(9)8-3-1-2-4-8/h7-8H,1-6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEXBXMRFPHCDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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